4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- is a chemical compound belonging to the quinazolinone class, known for its diverse biological activities. Quinazolinones are characterized by their bicyclic structure, which includes a benzene ring fused to a pyrimidine ring. This specific derivative features a bromomethyl group and an o-tolyl substituent, which potentially enhances its reactivity and biological properties.
The compound can be synthesized through various methods, often involving the modification of existing quinazolinone structures. Research has shown that derivatives of quinazolinones have been explored for their potential as therapeutic agents, particularly in the fields of oncology and anti-inflammatory treatments .
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- is classified under:
The synthesis of 4(3H)-quinazolinone derivatives typically involves:
A notable synthesis route involves:
The yields reported in various studies range from 90% to 96%, indicating efficient synthetic protocols for these compounds .
The molecular structure of 4(3H)-quinazolinone, 2-bromomethyl-3-(o-tolyl)- can be represented as follows:
This structure includes:
Key spectral data supporting the structure includes:
4(3H)-quinazolinone derivatives participate in various chemical reactions:
For instance, studies have demonstrated that modifying the bromo group can lead to compounds with enhanced activity against specific cancer cell lines . The ability to introduce different substituents allows for fine-tuning of biological activity.
The mechanism of action for compounds like 4(3H)-quinazolinone, 2-bromomethyl-3-(o-tolyl)- often involves:
Data from biological assays indicate that certain derivatives exhibit potent inhibitory effects on histone deacetylase enzymes, with IC50 values in the nanomolar range .
Relevant analyses often include thermogravimetric analysis and differential scanning calorimetry to assess stability and thermal properties.
4(3H)-quinazolinone derivatives are being investigated for various scientific applications:
The quinazolinone nucleus represents a privileged scaffold in medicinal chemistry, first synthesized in 1869 through the reaction of anthranilic acid and cyanogen to yield 2-cyanoquinazolinone [5]. This bicyclic system—formed by fusion of a benzene ring with a pyrimidin-4-one moiety—has since become one of organic chemistry's most significant heterocycles. The pivotal breakthrough came in 1948 with the isolation of febrifugine from Dichroa febrifuga, a traditional Chinese herb used against malaria [5]. This natural 4(3H)-quinazolinone derivative validated the scaffold's biological relevance and stimulated extensive pharmaceutical exploration.
The 1951 synthesis of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) marked the first commercially successful quinazolinone-based drug, prescribed widely as a sedative-hypnotic [4] [5]. This discovery triggered systematic investigation into structure-activity relationships (SAR), revealing that substitutions at positions 2 and 3 profoundly modulate bioactivity. Over 75 novel quinazolinone natural products were isolated between 1983-2005 alone [5], and modern drug discovery has yielded FDA-approved agents including:
Table 1: Milestones in Quinazolinone-Based Drug Development
Year | Compound | Biological Significance | Reference |
---|---|---|---|
1869 | 2-Cyanoquinazolinone | First synthetic quinazolinone | [5] |
1948 | Febrifugine | Natural antimalarial alkaloid | [5] |
1951 | Methaqualone | First commercial sedative-hypnotic drug | [4] [5] |
2003 | Gefitinib | EGFR inhibitor for NSCLC | [6] |
2014 | Idelalisib | FDA-approved for leukemia/lymphoma | [3] |
The bioactivity of 4(3H)-quinazolinones is exquisitely sensitive to C2 and C3 substitutions. Introduction of a bromomethyl group at C2 imparts two critical properties:
The o-tolyl group at N3 (2-methylphenyl) contributes substantial hydrophobic bulk and enables π-π stacking interactions with biological targets. Ortho-substitution induces significant steric hindrance that influences:
Combined computational and spectroscopic studies show that 2-bromomethyl-3-(o-tolyl) substitution increases lipophilicity (clogP ≈ 3.2) compared to unsubstituted quinazolinone (clogP ≈ 1.8), enhancing membrane permeability [1]. This is corroborated by 1H NMR data showing distinctive resonances for the bromomethyl protons (δ 4.3–4.6 ppm, AB quartet) and o-tolyl methyl group (δ 2.4–2.6 ppm) [1].
Table 2: Molecular Descriptors of Key Substituents in Quinazolinone Derivatives
Substituent | Steric Parameters | Electronic Parameters | Lipophilic Contribution |
---|---|---|---|
Bromomethyl (-CH₂Br) | Moderate bulk (MR ≈ 10.1) | σₘ = 0.39 (moderate e⁻ withdrawal) | π ≈ 0.92 |
o-Tolyl (2-methylphenyl) | High steric demand (Es ≈ -1.24) | σₘ = 0.06 (mild e⁻ donation) | π ≈ 2.13 |
Methyl | Minimal bulk | σₘ = -0.07 (e⁻ donation) | π ≈ 0.56 |
Phenyl | Moderate bulk | σₘ = 0.06 | π ≈ 1.96 |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8